2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the condensation of 4-bromobenzaldehyde with 6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Scientific Research Applications
2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their metabolic pathways . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit a wide range of biological activities, but this compound is unique due to its specific structural features and the presence of the 4-bromophenyl group, which enhances its antimicrobial and antifungal properties .
Properties
Molecular Formula |
C20H17BrO3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17BrO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11- |
InChI Key |
KLAIBYADEJHNMQ-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2)C |
Origin of Product |
United States |
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